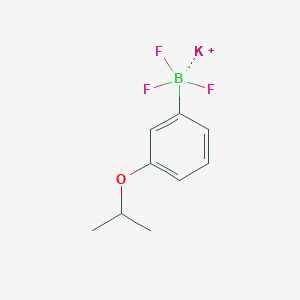![molecular formula C12H19ClN4O2 B13474620 3-[3-(3-Azidopropoxy)propoxy]aniline hydrochloride](/img/structure/B13474620.png)
3-[3-(3-Azidopropoxy)propoxy]aniline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3-(3-Azidopropoxy)propoxy]aniline hydrochloride is a chemical compound with the molecular formula C12H19ClN4O2. It is characterized by the presence of an azido group, which is known for its reactivity, and an aniline moiety, which is a common structural motif in many organic compounds.
Méthodes De Préparation
The synthesis of 3-[3-(3-Azidopropoxy)propoxy]aniline hydrochloride typically involves multiple steps. One common synthetic route includes the reaction of 3-(3-bromopropoxy)propoxybenzene with sodium azide to introduce the azido group. This is followed by the reduction of the intermediate product to yield the desired compound. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C).
Analyse Des Réactions Chimiques
3-[3-(3-Azidopropoxy)propoxy]aniline hydrochloride undergoes various types of chemical reactions:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azido group. Common reagents used in these reactions include hydrogen gas (for reduction) and oxidizing agents like potassium permanganate (for oxidation).
Applications De Recherche Scientifique
3-[3-(3-Azidopropoxy)propoxy]aniline hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of azido group reactivity and its interactions with biological molecules.
Industry: The compound is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 3-[3-(3-Azidopropoxy)propoxy]aniline hydrochloride involves its reactivity with various molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This reactivity is exploited in various applications, including bioconjugation and material science.
Comparaison Avec Des Composés Similaires
3-[3-(3-Azidopropoxy)propoxy]aniline hydrochloride can be compared with other azido-containing compounds such as 3-azidopropylamine and 3-azidopropanol. While these compounds share the azido functional group, this compound is unique due to its aniline moiety, which imparts distinct chemical properties and reactivity.
Propriétés
Formule moléculaire |
C12H19ClN4O2 |
|---|---|
Poids moléculaire |
286.76 g/mol |
Nom IUPAC |
3-[3-(3-azidopropoxy)propoxy]aniline;hydrochloride |
InChI |
InChI=1S/C12H18N4O2.ClH/c13-11-4-1-5-12(10-11)18-9-3-8-17-7-2-6-15-16-14;/h1,4-5,10H,2-3,6-9,13H2;1H |
Clé InChI |
ZXJNFWIWDXEFIO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)OCCCOCCCN=[N+]=[N-])N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Amino-1-[(3-chlorophenyl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13474539.png)

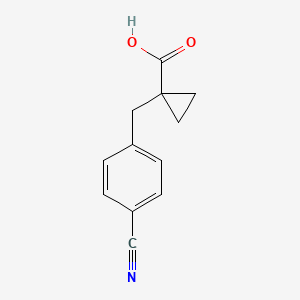
![1-{7-Methylbicyclo[4.2.0]octa-1,3,5-trien-7-yl}methanaminehydrochloride](/img/structure/B13474555.png)
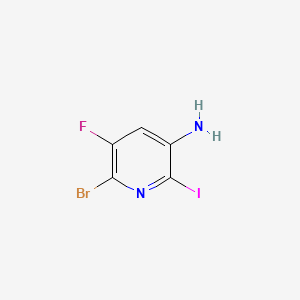
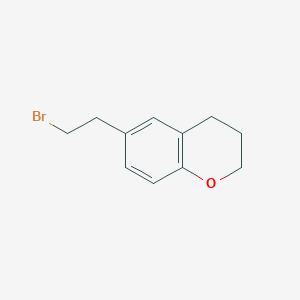
![(2S)-2-[(pyridin-4-yl)amino]propanoic acid hydrochloride](/img/structure/B13474571.png)
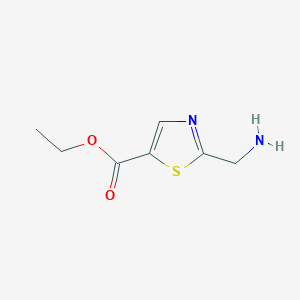
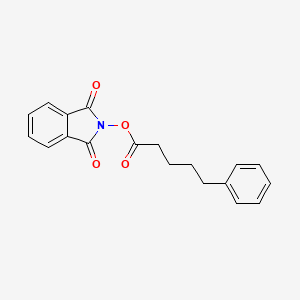
methanone](/img/structure/B13474593.png)
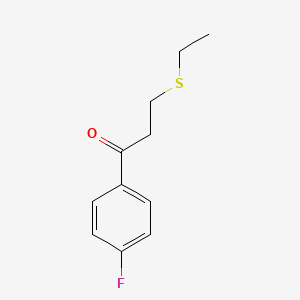
![2-Acetyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13474614.png)

